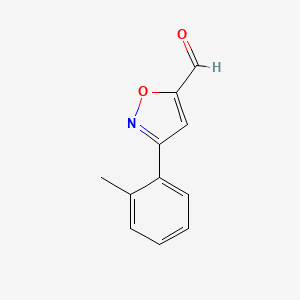

3-(o-Tolyl)isoxazole-5-carbaldehyde

Description

3-(o-Tolyl)isoxazole-5-carbaldehyde (CAS: 885273-90-5) is an isoxazole derivative featuring an ortho-methylphenyl (o-tolyl) group at position 3 and a formyl (-CHO) group at position 5 of the isoxazole ring . This compound is of significant interest in organic synthesis and medicinal chemistry due to its reactive aldehyde moiety, which enables further derivatization (e.g., hydrazone formation, nucleophilic additions) for applications in drug discovery and materials science. Its structure combines the electron-donating methyl group (from the o-tolyl substituent) and the electron-withdrawing aldehyde, creating a balance of electronic effects that influence reactivity and stability.

Properties

IUPAC Name |

3-(2-methylphenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-4-2-3-5-10(8)11-6-9(7-13)14-12-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXUTBXNSVHVQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716890 | |

| Record name | 3-(2-Methylphenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-90-5 | |

| Record name | 3-(2-Methylphenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyl)isoxazole-5-carbaldehyde typically involves the reaction of o-tolyl nitrile oxide with an appropriate aldehyde. The reaction conditions often include the use of a base and a solvent such as dichloromethane. The reaction proceeds through a cycloaddition mechanism, forming the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-(o-Tolyl)isoxazole-5-carboxylic acid.

Reduction: 3-(o-Tolyl)isoxazole-5-methanol.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(o-Tolyl)isoxazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The isoxazole ring can also interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(o-Tolyl)isoxazole-5-carbaldehyde with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity:

Key Comparative Insights:

Electronic Effects: The o-tolyl group’s electron-donating nature reduces electrophilicity at the aldehyde compared to 4-chlorophenyl and 2'-fluorophenyl analogues, which exhibit stronger electron-withdrawing effects . This impacts reactivity in nucleophilic additions; for example, chloro- and fluoro-substituted derivatives react faster in hydrazone formation . 3-Methylbenzo[d]isoxazole-5-carbaldehyde benefits from fused aromaticity, enhancing thermal stability but reducing solubility compared to non-fused analogs .

Biological Activity: 3-(2'-Fluorophenyl)isoxazole-5-carbaldehyde demonstrated the highest antitubercular activity (IC₅₀: 1.2 µM) among tested derivatives, attributed to the synergistic effects of fluorine’s electronegativity and ortho-substitution steric hindrance, improving target binding .

Synthetic Methods: this compound is synthesized via cyclocondensation of o-tolyl-substituted precursors, similar to methods for 5-(2-tosylquinolin-3-yl)oxazole (using DMSO/Cs₂CO₃ at 80°C) . 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde is commercially available (Sigma-Aldrich) and often prepared via Claisen-Schmidt condensations .

Stability and Solubility :

- The o-tolyl derivative’s low water solubility contrasts with 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol , which exhibits moderate solubility due to its polar thiol group .

- Halogenated derivatives (e.g., 4-chloro, 2'-fluoro) show higher melting points, correlating with stronger intermolecular interactions (e.g., dipole-dipole) .

Biological Activity

Overview

3-(o-Tolyl)isoxazole-5-carbaldehyde is an organic compound characterized by its unique structure, which includes an isoxazole ring and an ortho-tolyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is C₁₁H₉NO₂, and it is synthesized through various chemical reactions involving nitrile oxides and aldehydes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the isoxazole ring may interact with various enzymes and receptors, modulating their activity .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that isoxazole derivatives possess antimicrobial activity against various pathogens. The presence of the ortho-tolyl group may enhance this activity by improving binding affinity to bacterial targets .

- Anti-inflammatory Effects : Compounds containing isoxazole rings have been investigated for their anti-inflammatory properties. They may inhibit pathways involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's mechanism involves cell cycle arrest and induction of apoptosis in cancer cells .

Case Studies

- Antioxidant Activity Assessment : A study evaluated the antioxidant properties of various isoxazole derivatives using models such as C. elegans and human primary fibroblasts. Among these derivatives, certain compounds demonstrated superior antioxidant capabilities compared to established antioxidants like quercetin .

- Cytotoxicity Testing : In vitro assays on cancer cell lines (e.g., MCF-7, HCT116) revealed that this compound could significantly inhibit cell proliferation, with IC50 values indicating potent activity against these cells .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Anti-inflammatory | Significant | |

| Anticancer | Potent (IC50 < 20 µM) | |

| Antioxidant | Superior to Quercetin |

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(o-Tolyl)isoxazole-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves cyclocondensation of o-tolyl-substituted aldehydes with hydroxylamine derivatives under acidic or alkaline conditions. For example, analogous protocols (e.g., using o-chlorobenzaldehyde) involve reacting the aldehyde with hydroxylamine hydrochloride to form an oxime intermediate, followed by cyclization with β-keto esters or acetylenes under reflux with acetic acid and sodium acetate . Yield optimization requires precise control of stoichiometry (1.0–1.1 equiv of reagents), temperature (reflux at 80–100°C), and catalyst selection (e.g., sodium acetate for pH modulation) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.0 ppm. The isoxazole ring protons resonate between δ 6.5–7.5 ppm, with coupling patterns confirming substituent positions. Aromatic protons from the o-tolyl group show splitting due to ortho-substitution .

- IR : A strong absorption band near 1680–1720 cm⁻¹ confirms the aldehyde carbonyl stretch. Isoxazole ring vibrations appear at 1550–1600 cm⁻¹ .

Q. What storage conditions prevent degradation of the aldehyde group in this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to minimize oxidation. Solubility in aprotic solvents (e.g., DCM) reduces hydrolysis risks. Stability studies on analogous aldehydes recommend avoiding prolonged exposure to light, humidity (>60% RH), and acidic/basic conditions, which accelerate aldehyde oxidation or polymerization .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the aldehyde group in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the aldehyde carbon. Fukui indices and Molecular Electrostatic Potential (MESP) maps identify reactive sites. For example, studies on similar isoxazole aldehydes show that electron-withdrawing groups on the isoxazole ring enhance aldehyde reactivity toward amines or hydrazines .

Q. What strategies resolve contradictions in reported synthetic yields under varying catalytic conditions?

- Methodological Answer : Systematic parameter screening (e.g., via Design of Experiments) identifies critical variables. For instance, conflicting yields in Pd-catalyzed reactions (e.g., Suzuki coupling) may arise from ligand selection (e.g., PPh₃ vs. bulky phosphines) or solvent polarity. Reproducibility requires strict control of catalyst loading (1–5 mol%), base (Cs₂CO₃ vs. K₂CO₃), and reaction time (3–24 h) .

Q. What challenges arise in analyzing byproducts during Pd-catalyzed functionalization of this compound?

- Methodological Answer : Common byproducts include aldol condensation adducts (from aldehyde self-reactivity) or dehalogenated intermediates. Advanced LC-MS/MS or GC-MS with isotopic labeling tracks degradation pathways. For example, TosMIC-mediated cyclizations may produce sulfonyl-containing byproducts, requiring silica gel chromatography (n-hexane:EtOAc gradients) for isolation .

Data Contradiction Analysis

Q. How do conflicting spectral data for this compound derivatives arise, and how can they be reconciled?

- Methodological Answer : Discrepancies in NMR shifts may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism in the isoxazole ring. Deuterated solvent calibration and 2D NMR (HSQC, HMBC) clarify connectivity. For example, NOESY correlations differentiate between regioisomeric byproducts in Claisen-Schmidt condensations .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in catalytic reactions?

- Methodological Answer : Use fume hoods for reactions involving volatile catalysts (e.g., Pd(PPh₃)₄). Avoid skin contact with aldehydes (wear nitrile gloves) and neutralize acidic waste (e.g., acetic acid) before disposal. Stability tests under reaction conditions (e.g., high-temperature Pd catalysis) prevent exothermic decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.